molecular formula C15H16N6O B5737880 N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine

N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine

Cat. No.: B5737880
M. Wt: 296.33 g/mol
InChI Key: BPYITBBJGJVGNE-UHFFFAOYSA-N
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Description

The compound N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine is a heterocyclic molecule featuring a pyrimidine core linked to a 1,2,4-triazole ring substituted with a 2-methoxyphenyl group. The compound’s design combines a pyrimidine scaffold (known for hydrogen-bonding interactions) with a triazole moiety (imparting metabolic stability) and a methoxyphenyl group (modulating lipophilicity and electronic properties) .

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c1-9-8-10(2)17-14(16-9)19-15-18-13(20-21-15)11-6-4-5-7-12(11)22-3/h4-8H,1-3H3,(H2,16,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYITBBJGJVGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the positions of the triazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Key Variations

The following table summarizes structural analogs, highlighting substituent differences and their implications:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Water Solubility (µg/mL) Key Features
Target Compound: N-[5-(2-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine Pyrimidine + Triazole 2-Methoxyphenyl C₁₅H₁₅N₇O* ~297.33* Not reported Methoxy group enhances lipophilicity; potential for π-π interactions .
N-[5-(2-Aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine Pyrimidine + Triazole 2-Aminophenyl C₁₄H₁₅N₇ 281.32 5.2 Amino group improves solubility; prone to oxidative degradation .
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine Pyrimidine + Benzimidazole None (benzimidazole replaces triazole) C₁₃H₁₃N₅ 239.28 Not reported Benzimidazole enhances aromatic stacking; crystallizes with R-factor 0.044 .
2-[(5-Amino-4H-1,2,4-triazol-3-yl)thio]-N-((1Z)-[...])acetamide Triazole + Thioacetamide Fluorophenyl, indole C₂₃H₂₂FN₉OS 499.55 Not reported Thioether linkage improves membrane permeability; fluorophenyl boosts bioactivity .
N-[4-(2-Methoxy-3H-imidazo[4,5-b]pyridin-3-yl)phenyl]-5-methylpyridin-2-amine Imidazopyridine + Pyridine Methoxy-imidazopyridine C₁₉H₁₇N₅O 331.38 Not reported Methoxy group on imidazopyridine enhances electronic density .

Note: Values marked with * are estimated based on molecular structure due to incomplete data for the target compound.

Substituent Effects on Physicochemical Properties

Methoxy vs. Amino Groups: The 2-methoxyphenyl substituent in the target compound increases lipophilicity (logP ~2.8 estimated) compared to the 2-aminophenyl analog (logP ~1.5), which has higher aqueous solubility (5.2 µg/mL) due to the polar amino group . The methoxy group may enhance metabolic stability by reducing oxidative deamination, a common issue in amino-substituted analogs .

Core Heterocycle Modifications: Replacing the triazole with a benzimidazole (as in ) reduces molecular weight (239.28 vs. 281.32) but introduces a larger planar aromatic system, favoring crystallinity and π-π interactions in solid-state structures .

Functional Group Additions :

  • Thioether linkages () enhance lipophilicity and bioavailability, making such analogs more suitable for membrane penetration in drug design .

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